1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

BTK inhibition Kinase inhibitor Thiazepane SAR

Researchers validating BTK assays need a reliable positive control with confirmed potency. This compound is a selective BTK inhibitor (IC50 1 nM) with >5000 nM MMP-14 inactivity, eliminating off-target confounding. • Confirmed BTK IC50 1 nM, MMP-14 IC50 >5000 nM for clean assay windows. • Distinct SAR profile vs. 2-chlorophenyl and 5-substituted regioisomers. • Available in stock for rapid assay deployment.

Molecular Formula C19H22N2O2S
Molecular Weight 342.46
CAS No. 1787882-52-3
Cat. No. B2897829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
CAS1787882-52-3
Molecular FormulaC19H22N2O2S
Molecular Weight342.46
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CN(C3=O)C
InChIInChI=1S/C19H22N2O2S/c1-14-6-3-4-7-15(14)17-9-11-21(12-13-24-17)19(23)16-8-5-10-20(2)18(16)22/h3-8,10,17H,9,11-13H2,1-2H3
InChIKeyKSRANQHMUZPVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one: Structural Profile


1-Methyl-3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one (CAS 1787882-52-3) is a synthetic small-molecule featuring a 1,4-thiazepane core linked via a carbonyl to an N-methylpyridin-2(1H)-one moiety [1]. It has been disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) in a 2024 patent application, with an enzymatic IC50 of 1 nM [1]. The compound is primarily of interest as a research tool or lead compound in BTK-dependent therapeutic programs, including oncology and autoimmune indications.

Workflow
BTK enzymatic assay development and screening
Identity control
Correct regioisomer ensures target engagement fidelity
Selectivity context
Reported selectivity over MMP-14 supports BTK-focused studies

Procurement Risk: Why Generic Substitution Fails


Although thiazepane-pyridinone derivatives are explored across multiple target classes, simple functional or positional isomer substitution cannot replicate target engagement profiles. Closely related analogs such as 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one or 5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one differ in aryl substitution or carbonyl attachment position on the pyridinone ring, which can drastically alter kinase selectivity and cellular potency [1]. The instant compound's specific substitution pattern (o-tolyl at the thiazepane 7-position and carbonyl at the pyridinone 3-position) is associated with a reported BTK IC50 of 1 nM, whereas generic analogs may exhibit undefined or divergent potency profiles, making blind interchange scientifically unsound [1].

Regioisomeric position shift
Moving the carbonyl from 3- to 5-position may drastically reduce BTK inhibition, as observed with the 5-substituted analog.
Aryl substituent mismatch
Replacing o-tolyl with 2-chlorophenyl may redirect target preference toward CRF1, confounding BTK selectivity interpretation.
Generic thiazepane analogs
Analogs without this precise substitution pattern may show divergent kinase selectivity and potency, making interchange unreliable.

Differentiation Evidence vs. Structural Analogs


BTK Potency: Regioisomeric Comparison

The target compound demonstrates a BTK enzymatic IC50 of 1 nM, whereas the 5-substituted regioisomer 5-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one exhibits significantly weaker activity (>1000 nM) [1]. This ~1000-fold difference underscores the critical role of the carbonyl attachment position on the pyridinone ring for BTK binding.

BTK regioisomeric IC50
Head-to-head
1 nM vs >1000 nM (5-substituted)
Correct regioisomer is essential; 5-substituted analog shows minimal BTK activity.
Recombinant human BTK enzyme assay, patent data
BTK inhibition Kinase inhibitor Thiazepane SAR

BTK Selectivity Over MMP-14

The compound shows high selectivity against matrix metalloproteinase-14 (MMP-14), with an IC50 >5000 nM [1]. This contrasts with reported thiazepane-based MMP inhibitors that often exhibit potent MMP activity, highlighting a selectivity window for BTK over MMP-14.

MMP-14 selectivity
Reported
IC50 >5000 nM vs typical MMP inhibitors (nM range)
Large selectivity window supports BTK-specific research without MMP off-target effects.
Recombinant human MMP-14 assay, cross-study comparison
BTK selectivity MMP inhibition Off-target profiling

o-Tolyl vs. 2-Chlorophenyl Analogs

The o-tolyl substituent in the target compound is associated with maintained BTK potency (1 nM) [1]. In contrast, the 2-chlorophenyl analog (3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one) has been reported in non-BTK contexts (e.g., CRF1 antagonism) and its BTK activity is not established . This suggests that the o-tolyl group contributes favorably to BTK binding and may offer a differentiated selectivity profile compared to halogenated analogs.

Aryl substituent comparison
Class-level
o-Tolyl maintains BTK activity; 2-chlorophenyl linked to CRF1 antagonism
o-Tolyl may confer BTK selectivity; avoid 2-chlorophenyl for BTK research.
Based on patent and literature inference; direct BTK comparison unavailable
Structure-activity relationship BTK inhibitor Thiazepane analog

Cellular BTK Activity: PLCγ2 Phosphorylation

While specific cellular IC50 data for the target compound is limited in public repositories, structurally related examples from the same patent series (e.g., Example 79) demonstrate potent inhibition of PLCγ2 phosphorylation in Ramos cells (IC50 ~1.2 nM) [1]. This suggests that the 1 nM enzymatic potency of the target compound may translate into low nanomolar cellular activity, though direct confirmatory data is needed.

Cellular BTK engagement
Data to verify
Enzymatic IC50 1 nM; structural analog PLCγ2 IC50 ~1.2 nM (Ramos)
Inferred low nM cellular activity supports probe use; direct cellular data needed.
Ramos B-cell line, anti-IgM stimulation; analog-based inference
Cellular BTK assay PLCγ2 phosphorylation Ramos cells

Recommended Procurement & Use Scenarios


BTK Enzymatic Assay Development and Screening

Ideal for establishing or validating BTK biochemical assays due to its confirmed 1 nM IC50 [1]. Its high potency ensures robust signal window, and the established selectivity over MMP-14 (>5000 nM) [2] minimizes interference in assays involving MMP-containing biological matrices.

Chemical Probe for BTK Cellular Signaling

The compound's inferred low nanomolar cellular activity, based on structural analogs [3], makes it a candidate for probing BTK-mediated PLCγ2 phosphorylation in B-cell lines such as Ramos. Researchers should independently verify cellular potency, but the 1000-fold selectivity over the inactive 5-substituted regioisomer [1] supports use of the correct compound for cellular studies.

SAR Studies on Thiazepane Kinase Inhibitors

The o-tolyl group and 3-carbonyl pyridinone substitution pattern provide a distinct SAR data point. Comparing its BTK activity (1 nM) [1] with that of the 2-chlorophenyl analog (divergent target profile) can guide medicinal chemistry efforts to optimize kinase selectivity.

Negative Control for MMP-14 Activity

With an MMP-14 IC50 >5000 nM [2], this compound can serve as a negative control in MMP-14 inhibition studies, particularly where background BTK activity is not a confounding factor. This dual selectivity profile (active on BTK, inactive on MMP-14) is valuable for dissecting pathway contributions in complex disease models.

Application
Selection Property
Validation Focus
BTK enzymatic assay development
Reported BTK inhibitory potency
Enzymatic IC50 endpoint verification
BTK cellular signaling probe
Cellular pathway response potential
PLCγ2 phosphorylation endpoint in B-cell models
Thiazepane SAR studies
Regioisomeric and substituent SAR profile
BTK vs. off-target selectivity mapping
MMP-14 negative control
Reported inactivity against MMP-14
MMP-14 counter-screen in BTK-pathway studies
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